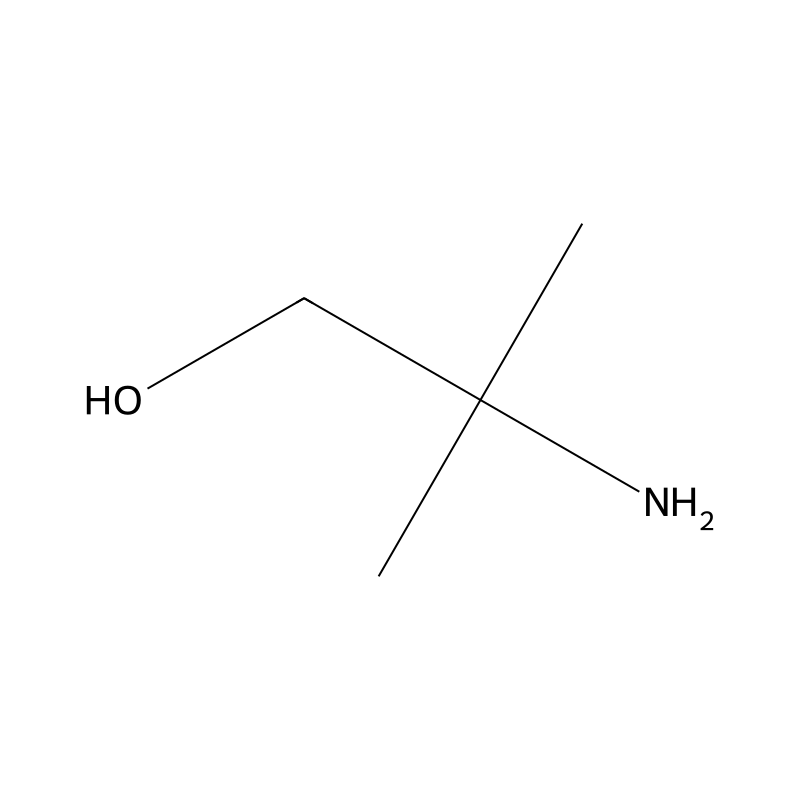

2-Amino-2-methyl-1-propanol

C4H11NO

(CH3)2C(NH2)CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H11NO

(CH3)2C(NH2)CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: miscible

Synonyms

Canonical SMILES

Biological Buffers:

2-Amino-2-methyl-1-propanol functions as a useful buffer in biological research due to its ability to maintain a specific pH range in aqueous solutions. This characteristic makes it valuable for studying enzymes and other biological processes that are sensitive to pH fluctuations .

Spectroscopic Studies:

The presence of a primary amine and a primary alcohol group in its structure allows 2-Amino-2-methyl-1-propanol to interact with specific molecules. This interaction makes it a useful tool in various spectroscopic techniques, such as ATR-FTIR spectroscopy, for investigating the CO2 absorption properties of certain compounds .

Derivatization Agent:

2-Amino-2-methyl-1-propanol acts as a derivatization agent in analytical chemistry. It can be used to convert fatty acids into their corresponding 4,4-dimethyloxazoline (DMOX) derivatives, facilitating their analysis by gas chromatography-mass spectrometry (GC-MS) .

Enzyme Assays:

Recent research explores the potential of 2-Amino-2-methyl-1-propanol as a component in enzyme assays. Studies suggest its effectiveness in detecting the activity of alkaline phosphatase, an enzyme crucial for various biological functions, in specific cell lines .

2-Amino-2-methyl-1-propanol, also known as AMP, is an organic compound characterized by the presence of both amine and alcohol functional groups. Its molecular formula is C₄H₁₁NO, and it has a molecular weight of approximately 89.14 g/mol. This compound appears as a clear, light-colored liquid with a low melting point ranging from 18 to 26 °C and a boiling point of about 165 °C (329 °F) at standard atmospheric pressure. It is slightly soluble in water and has a specific gravity of 0.935, which makes it less dense than water .

AMP is notable for its ability to neutralize acids, forming salts and water in exothermic reactions. This property makes it useful in various chemical applications, particularly in the formulation of coatings and personal care products .

- Acid-Base Neutralization: As an amine, AMP reacts with acids to produce salts and water, releasing heat in the process. The reaction can be represented as:

- Nucleophilic Substitution: AMP can react with electrophiles through nucleophilic substitution mechanisms. The reaction kinetics suggest that the rate depends on pH and temperature, indicating that AMP's reactivity can be modulated by these factors .

- Reaction with Carbon Dioxide: The interaction between AMP and carbon dioxide has been studied extensively, revealing that AMP can absorb CO₂ effectively, making it suitable for applications in carbon capture technologies .

AMP exhibits various biological activities, including:

- Antimicrobial Properties: Research indicates that AMP can act as an antimicrobial agent, particularly when used in surface methodologies involving human serum. Its hydroxyl group contributes to its disinfectant properties .

- Enzyme Interaction: AMP serves as a phosphate acceptor for alkaline phosphatase and has been utilized in determining the activity of human chymase within composite buffer systems .

Several methods exist for synthesizing 2-amino-2-methyl-1-propanol:

- Alkylation of Amines: One common method involves the alkylation of amines using appropriate alkyl halides under basic conditions.

- Reduction Reactions: Another approach includes reducing corresponding carbonyl compounds (such as ketones) with reducing agents like lithium aluminum hydride or sodium borohydride.

- Direct Amination: The direct amination of alcohols or ethers can also yield AMP through various catalytic processes .

AMP finds utility across diverse fields:

- Coatings: It is widely used to neutralize acid-functional resins in water-borne coatings, enhancing gloss and water resistance compared to other amines .

- Personal Care Products: Its compatibility with fixative resins makes it valuable in formulations for cosmetics and personal care items .

- Chemical Intermediates: AMP serves as a precursor for synthesizing other chemicals due to its reactive functional groups .

Studies on the interactions of AMP with other chemicals reveal its compatibility and reactivity:

- Incompatibility with Certain Compounds: AMP may react adversely with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. This necessitates careful handling during formulation processes .

- Gas Phase Reactions: Investigations into the atmospheric chemistry of AMP show that it can inhibit gas-phase reactions significantly, affecting ozone formation rates due to its sticky nature in the atmosphere .

AMP shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-2-methylpropanol | C₄H₁₁NO | Strong base strength; used in coatings |

| 2-Amino-2-methyl-1-butanol | C₅H₁₃NO | Longer carbon chain; different physical properties |

| 2-Aminopropanol | C₃H₉NO | Simpler structure; less sterically hindered |

| 2-Hydroxyethylamine | C₂H₇NO | Lacks methyl groups; different reactivity profile |

| 2-Amino-1-butanol | C₄H₉NO | Similar amine properties but different chain length |

2-Amino-2-methyl-1-propanol (AMP), a sterically hindered primary alkanolamine (C₄H₁₁NO), was first synthesized in the mid-20th century as part of efforts to develop corrosion inhibitors and specialty solvents. Early industrial applications leveraged its dual functional groups (–NH₂ and –OH) for pH regulation in coatings and cosmetics. The 1980s marked a turning point when AMP’s unique steric hindrance was recognized for enhancing CO₂ absorption kinetics, sparking interest in carbon capture technologies. Patent CN1911899A (2006) documented improved synthesis routes using isobutene and methyl cyanide, achieving higher yields (>90%). By the 2010s, AMP emerged as a benchmark solvent in green chemistry due to its low regeneration energy and resistance to oxidative degradation.

Current Research Significance and Trends

AMP is now pivotal in addressing climate change through post-combustion CO₂ capture, with recent studies focusing on:

- Blended amine systems: Combining AMP with piperazine or ionic liquids to boost absorption capacity (1.2–1.5 mol CO₂/mol amine).

- Non-aqueous solvents: Using deep eutectic solvents (e.g., choline chloride-urea) to reduce volatility and improve cyclic capacity by 40%.

- Nanoparticle-enhanced absorption: AMP-functionalized metal-organic frameworks (MOFs) show 30% higher CO₂ uptake than aqueous AMP.

Additionally, AMP’s role in pharmaceutical intermediates, such as fepradinol and radafaxine, has expanded.

Fundamental Research Questions in AMP Studies

Key unresolved questions include:

- Degradation pathways: While AMP resists thermal degradation better than monoethanolamine (MEA), its carbamate (AMP-carbamate) cyclizes to 4,4-dimethyl-1,3-oxazolidin-2-one (DMOZD) at >400 K. The exact role of bicarbonate vs. carbamate intermediates remains debated.

- Solvent-microbe interactions: AMP’s toxicity to marine organisms (LC₅₀ = 12 mg/L for Daphnia magna) necessitates studies on environmental persistence.

- Steric effects on kinetics: Molecular dynamics simulations reveal that AMP’s methyl groups reduce carbamate stability by 18 kJ/mol compared to MEA, altering absorption thermodynamics.

Theoretical Frameworks for Understanding AMP Behavior

AMP’s reactivity is modeled through:

- Quantum chemical calculations: Density functional theory (DFT) studies show that AMP’s –NH₂ group has a 70% contribution to HOMO, making it the primary site for OH radical attack.

- Kinetic modeling: The “two-step zwitterion” mechanism predicts a CO₂ absorption rate of 4.7 × 10⁻³ mol/(L·s) in 30 wt% AMP solutions.

- Molecular dynamics (MD): Simulations indicate that AMP’s hydroxyl group forms 2.3 hydrogen bonds/water molecule, explaining its miscibility in polar solvents.

Chemical Properties and Synthesis

Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 89.14 g/mol | |

| Density (25°C) | 0.934 g/cm³ | |

| Boiling point | 165°C | |

| pKa (25°C) | 9.7 | |

| Vapor pressure (298 K) | 1.3 × 10⁻⁵ Pa | |

| ΔvapH | 80 ± 16 kJ/mol |

AMP’s steric hindrance from two methyl groups adjacent to the amino group reduces carbamate stability, favoring bicarbonate formation in CO₂-rich environments.

Synthesis Methods

- Aziridine hydrolysis: Reacting 2,2-dimethylaziridine with H₂SO₄ at 40–50°C yields AMP with 91% efficiency.

$$ \text{(CH₃)₂C(NH)CH₂ + H₂O \xrightarrow{H^+} (CH₃)₂C(NH₂)CH₂OH} $$ - Hofmann rearrangement: Treating 2,2-dimethyl-3-hydroxypropionamide with NaOCl/NaOH produces AMP (86% yield).

Applications and Environmental Impact

CO₂ Capture Performance

| Parameter | AMP (30 wt%) | MEA (30 wt%) |

|---|---|---|

| Absorption capacity | 1.2 mol/mol | 0.5 mol/mol |

| Regeneration energy | 2.8 GJ/t CO₂ | 4.0 GJ/t CO₂ |

| Degradation rate (120°C) | 3%/week | 15%/week |

AMP’s low regeneration energy stems from its weak carbamate stability, enabling efficient solvent recovery.

Industrial Synthesis Approaches

Industrial production of AMP leverages scalable reactions balancing cost, yield, and feedstock availability. Two predominant methods are practiced:

Acid-Catalyzed Ring-Opening of 2,2-Dimethylaziridine

In a 1 L reactor, 2,2-dimethylaziridine undergoes ring-opening in dilute sulfuric acid (pH 3.5–4) at 40–50°C, followed by neutralization with sodium hydroxide (pH 9.5–10). Ethanol facilitates salt removal, and subsequent distillation yields AMP with 91% purity [1]. This method’s efficiency stems from mild conditions and high yield, making it suitable for bulk production.

Hofmann Rearrangement of 2,2-Dimethyl-3-Hydroxypropionamide

Reacting 2,2-dimethyl-3-hydroxypropionamide with sodium hypochlorite and sodium hydroxide at 0–70°C produces AMP via Hofmann rearrangement. This method achieves 86.3% purity but a lower overall yield of 57.4% due to intermediate purification steps [1]. While cost-effective for sodium hypochlorite availability, its multi-stage process complicates scalability.

Nitroalkane Hydrogenation

A patented route involves synthesizing 2-nitro-2-methyl-1-propanol from sodium nitrite, isopropanol, and paraformaldehyde at 0–25°C, followed by hydrogenation over ruthenium/molecular sieve catalysts at 35–55°C [2]. This method’s 85% yield and streamlined workflow make it viable for continuous production systems.

Laboratory-Scale Preparation Techniques

Laboratory methods prioritize precision and flexibility, often employing novel conditions:

Microwave-Assisted Solvent-Free Synthesis

Carboxylic acids condense with AMP under microwave irradiation (500–620 W) without solvents, achieving 94.75% conversion in 8 minutes [8]. This rapid, energy-efficient approach minimizes waste, ideal for small-scale research applications.

Low-Temperature Hydroamination

Methacrylic acid undergoes hydroamination with ammonia at controlled temperatures, yielding AMP precursors. Hydrolysis and distillation then isolate AMP, though yields are moderate compared to industrial methods [6].

Advanced Catalytic Methods in AMP Production

Catalyst innovation drives efficiency in AMP synthesis:

Ruthenium on Rare Earth Hydrides

Ru/YH₃ catalysts hydrogenate N-ethylcarbazole intermediates at 363 K and 1 MPa H₂, achieving full conversion with all-cis stereoselectivity [7]. This system’s activity (turnover number >1,000) surpasses conventional catalysts, reducing energy input.

Molecular Sieve-Supported Ruthenium

In the nitro compound hydrogenation route, Ru/molecular sieve catalysts operate at 35–55°C, enabling 85% yield with minimal byproducts [2]. The sieve’s high surface area enhances reactant adsorption, improving reaction kinetics.

Green Chemistry Approaches to AMP Synthesis

Sustainable methods focus on solvent reduction and renewable feedstocks:

Solvent-Free Microwave Synthesis

Eliminating solvents, microwave irradiation directly activates carboxylic acid-AMP condensation, reducing hazardous waste [8]. This aligns with green chemistry principles by minimizing auxiliary substances.

Bio-Based Feedstock Utilization

Patents describe using Eucalyptus-derived tar derivatives as carboxylic acid sources, coupling with AMP under mild conditions [8]. Such approaches leverage renewable resources, though yields remain under optimization.

Economic Considerations in Scalable Production

AMP’s production cost hinges on catalysts, energy, and raw materials:

| Factor | Acid-Catalyzed Route | Hydrogenation Route | Microwave Route |

|---|---|---|---|

| Catalyst Cost | Low (H₂SO₄/NaOH) | High (Ru) | None |

| Energy Consumption | Moderate | High (H₂ pressure) | Low |

| Yield (%) | 91 | 85 | 95 |

| Scalability | High | Moderate | Low |

The acid-catalyzed method dominates industrially due to low catalyst costs and high scalability, despite higher energy use. Conversely, microwave synthesis, while efficient, faces batch-size limitations. Hydrogenation routes, though costly, benefit from stereochemical control valuable in pharmaceutical intermediates [2] [7].

Mechanism of Carbon Dioxide Absorption by 2-Amino-2-methyl-1-propanol

3.1.1. Zwitterion Mechanism in Aqueous Solutions

Quantum-chemical and stopped-flow studies demonstrate that the first elementary step is nucleophilic attack of the amine nitrogen on dissolved carbon dioxide to form a zwitterionic adduct; intramolecular proton transfer then yields either carbamate or bicarbonate, depending on subsequent hydrolysis [1] [2]. The calculated activation barrier for zwitterion formation is lowered by the electron-donating methyl groups on the α-carbon, facilitating rapid adduct collapse even at moderate temperatures [1].

3.1.2. Formation of Bicarbonate versus Carbamate

Ab-initio molecular dynamics reveal that, unlike primary unhindered amines, 2-Amino-2-methyl-1-propanol preferentially channels the zwitterion toward bicarbonate via water-assisted proton transfer; carbamate is thermodynamically disfavoured and readily hydrolyses back to bicarbonate [3]. Direct spectroscopic evidence shows bicarbonate to carbamate molar ratios exceeding 3:1 at 313 K and 0.4 mol CO₂ · mol⁻¹ amine loading [3] [4].

3.1.3. Role of Steric Hindrance in Absorption Efficiency

The two methyl substituents adjacent to the amino group impose steric hindrance that destabilises carbamate, shifts equilibrium toward bicarbonate and suppresses viscosity growth at high loadings—collectively permitting capacities near 1 mol CO₂ · mol⁻¹ amine and lowering regeneration energy [1] [4] [5].

Kinetics of Carbon Dioxide–2-Amino-2-methyl-1-propanol Reactions

3.2.1. Rate Constants and Temperature Dependencies

Laminar-jet and wetted-wall experiments establish first-order dependence in both reactants. Table 1 summarises second-order rate constants.

| Temperature (K) | k₂ (m³ · kmol⁻¹ · s⁻¹) | Technique | Reference |

|---|---|---|---|

| 294 | 439 | Laminar jet | 38 |

| 301.5 | 687 | Laminar jet | 38 |

| 311.5 | 1 179 | Laminar jet | 38 |

| 318 | 1 650 | Laminar jet | 38 |

| 298 | 5.7 | Stirred tank (non-isothermal) | 20 |

Arrhenius analysis gives $$k_{2}=4.8\times10^{12}\exp(-8.19\times10^{3}/T)$$ [6].

3.2.2. Comparison with Other Amine-Based Absorbents

At 298 K the rate constant for Monoethanolamine is roughly an order of magnitude higher (≈7 900 m³ · kmol⁻¹ · s⁻¹), whereas Piperazine exceeds 70 000 m³ · kmol⁻¹ · s⁻¹ [7]. Nevertheless, the slower intrinsic kinetics of 2-Amino-2-methyl-1-propanol can be compensated by activators such as bis(3-aminopropyl)amine, which raises the overall rate by a factor of four at identical conditions [2].

Thermodynamics of 2-Amino-2-methyl-1-propanol–Carbon Dioxide Systems

3.3.1. Absorption Capacities Under Varying Conditions

High-precision solubility measurements show that a 1.05 mol · L⁻¹ aqueous solution reaches the theoretical loading of 1 mol CO₂ · mol⁻¹ amine at 313 K and 100 kPa carbon dioxide [8]. In non-aqueous tri-solvent blends (2-Amino-2-methyl-1-propanol + ethylene glycol + dimethylformamide) capacities of 122 g CO₂ · kg⁻¹ solvent are obtained at 313 K with no precipitation [9].

3.3.2. Enthalpy of Absorption and Regeneration

Differential heats decline from 85–90 kJ · mol⁻¹ CO₂ at loadings below 0.2 to 10–20 kJ · mol⁻¹ near saturation, reflecting the bicarbonate pathway’s lower exothermicity [8]. Integral regeneration heats for neat 2-Amino-2-methyl-1-propanol solutions range from 1.83 to 2.2 GJ · t⁻¹ CO₂—about fifty percent lower than Monoethanolamine benchmarks [10] [11].

Solvent Regeneration Dynamics

3.4.1. Energy Requirements for Regeneration

Bench-scale strippers report reboiler duties of 3 030 kJ · kg⁻¹ CO₂ for 2-Amino-2-methyl-1-propanol versus 3 800–5 400 kJ · kg⁻¹ CO₂ for Monoethanolamine, a 20–45% saving attributed to weaker carbamate bonding [11]. Computational fluid-dynamic studies corroborate a 41.7% lower heat load in packed columns operating at identical capture rates [12].

3.4.2. Regeneration Efficiency Optimization

Optimal regeneration temperatures lie between 383 K and 398 K, where efficiencies of 94–98% are sustained over eight absorption–desorption cycles without measurable solvent loss [13] [14]. Binary or tri-solvent formulations blending 2-Amino-2-methyl-1-propanol with Diethylenetriamine or Methyldiethanolamine further cut specific energy by 25–40% through phase-splitting and reduced sensible heat [10] [15].

3.4.3. Heat-Stable Salt Formation and Impact

Laboratory aging tests indicate that accumulation of sulfate and formate heat-stable salts beyond 0.02 mol · mol⁻¹ amine lowers cyclic capacity by up to 15% and drops regeneration efficiency to 86%. Periodic reclaiming or ion-exchange restores baseline performance [13].

Table 2 Regeneration Energy Benchmarks

| Solvent System | Reboiler Duty (kJ · kg⁻¹ CO₂) | Temperature Range (K) | Reference |

|---|---|---|---|

| 2-Amino-2-methyl-1-propanol (single) | 3 030 | 383–398 | 18 |

| Monoethanolamine (30 wt %) | 3 800–5 400 | 393–403 | 18 |

| 2-Amino-2-methyl-1-propanol + Diethylenetriamine + Pentamethyldiethylenetriamine | 1 830 | 373–383 | 10 |

| 2-Amino-2-methyl-1-propanol + Ethylene Glycol + Dimethylformamide | 2 150 | 363–373 | 2 |

Key Takeaways

- The sterically hindered structure of 2-Amino-2-methyl-1-propanol favours bicarbonate formation, enabling high capacities with low regeneration heat.

- Although intrinsic kinetics are slower than traditional primary amines, activators and blended solvents offset this limitation.

- Reboiler energy savings of up to 45% relative to Monoethanolamine position 2-Amino-2-methyl-1-propanol as a leading candidate for energy-efficient post-combustion carbon dioxide capture.

Physical Description

Liquid

Solid; mp = 30-31 deg C; Commercial form may be thick liquid; [Merck Index] Colorless viscous liquid; mp = 24-28 deg C; [MSDSonline]

CRYSTALS OR COLOURLESS LIQUID.

A clear light colored liquid.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

165 °C @ 760 MM HG

165Â °C

329 °F

Flash Point

67 °C

67 °C CC

67Â °C c.c.

153 °F

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 3.0

Density

0.934 @ 20 °C/20 °C

0.93 g/cm³

0.935

Melting Point

31 °C

31Â °C

89.6 °F

UNII

Related CAS

62512-11-2 (mesylate)

67952-40-3 (nitrate salt)

68298-05-5 (tosylate)

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Vapor pressure, Pa at 20Â °C: 133

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Paper Manufacturing

Not Known or Reasonably Ascertainable

Furniture and Related Product Manufacturing

Construction

Wholesale and Retail Trade

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Paint and Coating Manufacturing

All Other Basic Organic Chemical Manufacturing

1-Propanol, 2-amino-2-methyl-: ACTIVE